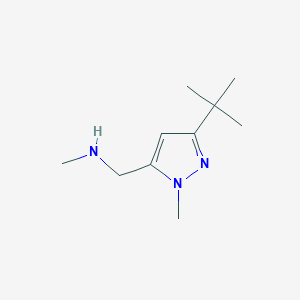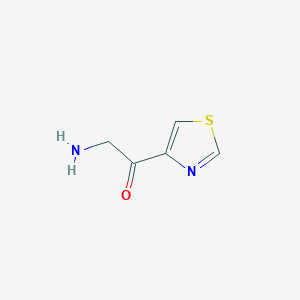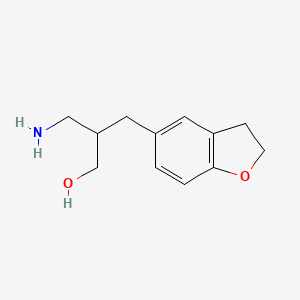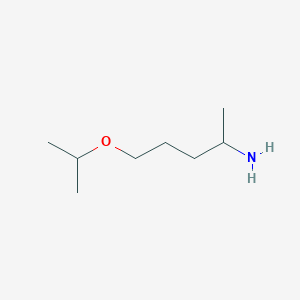
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isobutyl group and a methyl group attached to the triazole ring, along with an ethanamine side chain. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isobutyl hydrazine with methyl isocyanate to form the triazole ring. The resulting intermediate is then reacted with ethylamine to introduce the ethanamine side chain. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient and consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to monitor the purity and composition of the final product.
化学反応の分析
Types of Reactions
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole compound.
Substitution: Substituted triazoles with various functional groups attached to the ring.
科学的研究の応用
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. In biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The isobutyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
1-(3-Isobutyl-1-methyl-1h-1,2,3-triazol-5-yl)ethan-1-amine: Similar structure but with a different arrangement of nitrogen atoms in the triazole ring.
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure but with the ethanamine side chain attached at a different position on the triazole ring.
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine: Similar structure but with a propanamine side chain instead of ethanamine.
Uniqueness
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its hydrophobic interactions, while the ethanamine side chain provides opportunities for further functionalization and derivatization.
特性
分子式 |
C9H18N4 |
|---|---|
分子量 |
182.27 g/mol |
IUPAC名 |
1-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]ethanamine |
InChI |
InChI=1S/C9H18N4/c1-6(2)5-8-11-9(7(3)10)13(4)12-8/h6-7H,5,10H2,1-4H3 |
InChIキー |
LOMOWSRJWLFTEE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NN(C(=N1)C(C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)
![7,7-Difluorospiro[3.5]nonan-2-amine](/img/structure/B13530042.png)

![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)
![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)



![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)
